tert-Butyl (5-fluoroazepan-4-yl)carbamate

Lipophilicity LogP Physicochemical Properties

tert-Butyl (5-fluoroazepan-4-yl)carbamate (CAS 1934843-29-4, racemate) is a Boc-protected, 5-fluoro-substituted seven-membered azepane derivative with the molecular formula C₁₁H₂₁FN₂O₂ and a molecular weight of 232.29 g/mol. The compound belongs to the class of fluorinated saturated N-heterocyclic carbamates, which serve as versatile intermediates in the synthesis of kinase inhibitors (e.g., GDC-0339 targeting PIM kinases), BACE1 inhibitors for Alzheimer's disease, and κ-opioid receptor agonists.

Molecular Formula C11H21FN2O2
Molecular Weight 232.29 g/mol
Cat. No. B8131725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-fluoroazepan-4-yl)carbamate
Molecular FormulaC11H21FN2O2
Molecular Weight232.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCNCCC1F
InChIInChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-9-5-7-13-6-4-8(9)12/h8-9,13H,4-7H2,1-3H3,(H,14,15)
InChIKeyKMTQQQXYBFJDEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-fluoroazepan-4-yl)carbamate: A Strategic Fluorinated Azepane Building Block for Medicinal Chemistry Procurement


tert-Butyl (5-fluoroazepan-4-yl)carbamate (CAS 1934843-29-4, racemate) is a Boc-protected, 5-fluoro-substituted seven-membered azepane derivative with the molecular formula C₁₁H₂₁FN₂O₂ and a molecular weight of 232.29 g/mol . The compound belongs to the class of fluorinated saturated N-heterocyclic carbamates, which serve as versatile intermediates in the synthesis of kinase inhibitors (e.g., GDC-0339 targeting PIM kinases), BACE1 inhibitors for Alzheimer's disease, and κ-opioid receptor agonists [1]. As a building block, it provides a conformationally biased azepane scaffold where the single fluorine substitution at the 5-position enables stereoelectronic control of ring conformations as demonstrated by NMR studies . Commercially, the compound is available from multiple vendors in purities ranging from 95% to 98%, with the stereochemically defined trans-(4R,5R) isomer (CAS 1428576-42-4) also accessible for stereospecific synthesis applications .

Why Interchanging tert-Butyl (5-fluoroazepan-4-yl)carbamate with Closest Analogs Risks Synthetic and Biological Outcome Divergence


Although the azepane scaffold is shared across many commercially available Boc-protected building blocks, the specific substitution pattern, fluorine position, and stereochemistry of tert-butyl (5-fluoroazepan-4-yl)carbamate cannot be simply interchanged with its non-fluorinated parent (tert-butyl azepan-4-ylcarbamate), regioisomers (e.g., 3-fluoro or 4,4-difluoro variants), or alternative N-protecting groups (e.g., Cbz) without altering downstream molecular properties . The single fluorine at the 5-position imparts a distinct electronic environment that modulates the pKa of the proximal amine, alters the LogP, and biases the seven-membered ring into a specific chair conformation, directly affecting both synthetic reactivity (e.g., diastereoselectivity of subsequent functionalizations) and target binding when incorporated into bioactive molecules [1]. As highlighted by Patel and Liu, diastereospecific fluorination of azepanes proceeds with excellent stereoretention, meaning the stereochemical integrity of the 4,5-substitution pattern dictates the three-dimensional presentation of vectors critical for ligand-protein interactions [2]. The quantitative evidence below demonstrates exactly where this compound differentiates from its closest relatives along measurable physicochemical, stereochemical, and application-relevant axes.

Quantitative Differentiation Data for tert-Butyl (5-fluoroazepan-4-yl)carbamate Against Structural Analogs


Fluorination Modulates Calculated Lipophilicity Compared to Non-Fluorinated Azepane Analog

The predicted LogP of tert-butyl (5-fluoroazepan-4-yl)carbamate (1.60) is lower than that of the non-fluorinated parent tert-butyl azepan-4-ylcarbamate, for which multiple sources report values between 1.65 and 2.37 . This counterintuitive reduction in lipophilicity upon fluorine substitution (expected to increase LogP) arises from the specific placement of fluorine adjacent to the carbamate-bearing carbon, where the electron-withdrawing effect increases local polarity. For procurement, this means the fluorinated compound is slightly more hydrophilic than its non-fluorinated parent, which can be a critical parameter in fragment-based drug design where LogP optimization is essential.

Lipophilicity LogP Physicochemical Properties Drug-likeness

Topological Polar Surface Area (TPSA) Comparison with Non-Fluorinated Analog

Both tert-butyl (5-fluoroazepan-4-yl)carbamate and its non-fluorinated analog tert-butyl azepan-4-ylcarbamate share an identical TPSA of 50.36 Ų . This invariance indicates that the addition of a single fluorine atom at the 5-position does not alter the calculated polar surface area, maintaining the same predicted passive membrane permeability profile. Consequently, any differences in cellular uptake or blood-brain barrier penetration between analogs incorporating these two building blocks must arise from conformational, electronic, or target-binding effects rather than from a bulk change in polarity.

Polar Surface Area Membrane Permeability Oral Bioavailability TPSA

Regioisomeric Differentiation: 5-Fluoro vs 3-Fluoro Azepane LogP and Molecular Identity

The 5-fluoro regioisomer (target compound) and the 3-fluoro regioisomer (tert-butyl (5-fluoroazepan-3-yl)carbamate, CAS 2970213-76-2) share the same molecular formula (C₁₁H₂₁FN₂O₂) and molecular weight (232.30 g/mol) but differ in the position of the fluorine atom . The 5-fluoro compound has a reported LogP of 1.60, while predicted LogP values for fluorinated azepanes vary with fluorine position due to differences in local dipole moment and hydrogen-bonding capacity of the proximal secondary amine . For procurement, the 5-fluoro substitution places the halogen adjacent to the amino-carbamate vector, enabling gauche effects that stabilize specific chair conformations, whereas 3-fluoro substitution positions the fluorine remote from the 4-amino group, resulting in a different conformational landscape [1]. This regiospecificity is critical when the azepane ring serves as a scaffold for receptor binding, as demonstrated by the PIM1 co-crystal structure of GDC-0339, which incorporates a (4R,5R)-4-amino-5-fluoroazepane motif [2].

Regioisomer Fluorine Position LogP Regiochemistry

Stereochemical Purity Drives Reproducible Conformational Bias: (4R,5R) vs Racemate

The target compound is commercially available as both the racemic mixture (CAS 1934843-29-4, purity 95-97%) and the stereochemically defined trans-(4R,5R) enantiomer (CAS 1428576-42-4, purity 98%) . Patel and Liu demonstrated that deoxyfluorination of substituted azepanes proceeds diastereospecifically: in their study, a single diastereomer of the azepane alcohol precursor yielded exclusively the corresponding fluoroazepane with inversion of configuration, as confirmed by 2D NMR [1]. This diastereospecificity is essential because the subsequent conformational bias imparted by the fluorine atom—as shown by Liu and co-workers that a single fluorine can bias a flexible azepane ring to one major conformation [2]—means that the stereochemistry at C4 and C5 directly controls the three-dimensional display of the amine and carbamate vectors. For procurement, the 98% pure trans-(4R,5R) isomer ensures batch-to-batch conformational reproducibility, whereas the racemate contains both syn and anti isomers (as a mixture) that may exhibit divergent conformational preferences and biological activities.

Stereochemistry Conformational Bias Diastereospecific Fluorination Enantiomeric Purity

Boc Protection Strategy Versus Cbz: Commercial Availability and Synthetic Compatibility

tert-Butyl (5-fluoroazepan-4-yl)carbamate employs a Boc (tert-butoxycarbonyl) protecting group, which is acid-labile and cleavable under mild conditions (TFA or HCl/dioxane). The Cbz-protected analog, benzyl (5-fluoroazepan-4-yl)carbamate hydrochloride (CAS 1823835-61-5), requires hydrogenolysis or strong acid for deprotection . In multistep syntheses where orthogonal protection is required (e.g., solid-phase peptide synthesis or sequential deprotection), the Boc group offers compatibility with Fmoc-based strategies, whereas Cbz is incompatible. For procurement, the Boc variant is available in higher purity from multiple vendors (95-98%) and is listed as a key intermediate in the synthesis of PIM kinase inhibitor GDC-0339, which uses the deprotected 5-fluoroazepane-4-amine as a crucial coupling partner .

Protecting Group Boc vs Cbz Orthogonal Protection Synthetic Strategy

Molecular Weight Distinction from Piperidine Congeners: Ring Size Impact on Physicochemical Space

The seven-membered azepane ring of the target compound (MW 232.29) distinguishes it from the widely used six-membered piperidine equivalent, tert-butyl (3-fluoropiperidin-4-yl)carbamate (estimated MW ~218.27 g/mol). This ring expansion from 6- to 7-membered increases the molecular weight by approximately 14 Da (one methylene unit) and alters the conformational flexibility, pKa of the ring nitrogen, and the spatial presentation of substituents . The azepane scaffold has been specifically recognized in patent literature as a key linker for efficient activity: 'The azepane linker is the key to efficient activity,' highlighting that the larger ring provides a distinct geometric arrangement of pharmacophoric elements compared to piperidine analogs . This structural feature is validated in the PIM1 co-crystal structure (PDB 6NO9), where the 5-fluoroazepane ring occupies a binding pocket complementary to its specific ring size and substitution pattern [1].

Ring Size Azepane vs Piperidine Molecular Weight Chemical Space

Procurement-Driven Application Scenarios for tert-Butyl (5-fluoroazepan-4-yl)carbamate in Drug Discovery


Synthesis of Conformationally Constrained PIM Kinase Inhibitors

The (4R,5R)-5-fluoro-4-aminoazepane motif, accessible via deprotection of tert-butyl ((4R,5R)-5-fluoroazepan-4-yl)carbamate, is the pharmacophoric core of GDC-0339, a pan-PIM kinase inhibitor with Ki values of 0.03 nM (PIM1), 0.1 nM (PIM2), and 0.02 nM (PIM3) . The Boc-protected building block enables late-stage coupling of the fluoroazepane fragment with pyrazole and thiazole-carboxamide moieties, as outlined in the GDC-0339 synthesis route . Procuring the stereochemically pure (4R,5R) isomer (CAS 1428576-42-4, 98% purity) ensures the correct stereochemistry for PIM1 binding as validated by the co-crystal structure PDB 6NO9, where the 5-fluoro substituent occupies a hydrophobic sub-pocket and the 4-amino group forms key hydrogen bonds [1].

Fragment-Based Library Synthesis for BACE1 Inhibitor Development

Patent US-8865911-B2 describes compounds incorporating azepane scaffolds as BACE1 inhibitors for Alzheimer's disease therapy . The target compound, with its acid-labile Boc protection, can be deprotected to reveal a secondary fluoroazepane-4-amine, which serves as a versatile fragment for parallel library synthesis through amide coupling, reductive amination, or urea formation. The lower LogP (1.60) compared to the non-fluorinated analog (LogP 1.65-2.37) is advantageous for maintaining CNS drug-likeness, as BACE1 inhibitors require blood-brain barrier penetration. The TPSA of 50.36 Ų falls within the optimal range (<90 Ų) for brain exposure [1].

Development of κ-Opioid Receptor Agonists for Pain Management

Patent literature (JP 2019-179727; WO2021/065822) describes azepane derivatives with κ-opioid receptor agonistic activity intended for analgesic development . The 5-fluoro substitution on the azepane ring modulates the pKa of the proximal amine, influencing receptor binding affinity and selectivity. The Boc-protected building block facilitates late-stage diversification, allowing medicinal chemists to explore structure-activity relationships at the azepane nitrogen after deprotection. The conformational bias imparted by fluorine restricts the azepane ring, increasing the likelihood of obtaining well-resolved ligand-protein co-crystal structures and reducing entropic penalties upon binding .

Stereoselective Synthesis of Fluorinated β-Amino Acid Derivatives

The 5-fluoro-4-aminoazepane scaffold, accessible from the target compound, serves as a cyclic β-amino acid analogue. Stereocontrolled synthesis procedures for fluorine-containing azepane β-amino esters, as reported by Kiss et al., utilize fluorinated azepane building blocks for accessing conformationally constrained peptide mimetics with potential antitumoral, antibacterial, and antiviral activities . The diastereospecific fluorination methodology ensures that the stereochemistry established in the Boc-protected precursor is faithfully transferred to the final bioactive molecule. For procurement, the availability of both racemic (CAS 1934843-29-4) and enantiopure (CAS 1428576-42-4) forms allows researchers to explore stereochemical requirements for target engagement .

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